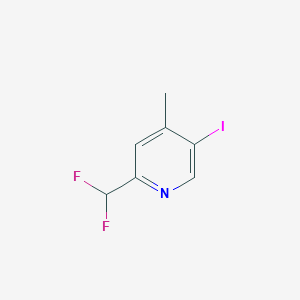

2-(Difluoromethyl)-5-iodo-4-methylpyridine

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2IN/c1-4-2-6(7(8)9)11-3-5(4)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXAYUYTQQLMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediates: 2-chloro-4-iodo-5-methylpyridine

A crucial intermediate in the synthesis of 2-(Difluoromethyl)-5-iodo-4-methylpyridine is 2-chloro-4-iodo-5-methylpyridine. Its preparation is well-documented and involves the following steps:

| Step | Reaction Type | Conditions & Reagents | Product |

|---|---|---|---|

| 1 | Oxidation | 2-chloro-5-methylpyridine + hydrogen peroxide in acetic acid at 80°C for 5-7 hours | CMP oxynitride (oxidized intermediate) |

| 2 | Nitration | CMP oxynitride + sulfuric acid and nitric acid at 100°C for 7-10 hours | 4-nitro-2-chloro-5-methylpyridine |

| 3 | Reduction | Iron powder + acetic acid, 80-120°C for 2-3 hours | 4-amino-2-chloro-5-methylpyridine |

| 4 | Diazotization & Iodination | Sulfuric acid + sodium nitrite at -10°C, then sodium iodide at 0°C for 3-4 hours | 2-chloro-4-iodo-5-methylpyridine (target intermediate) |

This method is industrially viable and offers high regioselectivity for the iodination at the 4-position of the pyridine ring. The process avoids complicated reagents and uses relatively inexpensive starting materials and reagents.

The difluoromethyl group (-CF2H) introduction onto the pyridine ring is often achieved via nucleophilic substitution or transition metal-catalyzed coupling reactions involving difluoromethylating agents or 2,2-difluoroethylamine derivatives.

Method Using 2,2-Difluoroethylamine Derivatives:

- Reaction of 2,2-difluoroethylamine with halogenated pyridine derivatives in the presence of tertiary nitrogen bases such as diisopropylethylamine.

- The tertiary amine serves to maintain reaction uniformity and allows recovery and reuse of excess difluoroethylamine, improving cost efficiency.

- The molar ratios are optimized typically with halogenide:amine ratios ranging from 1:1.5 to 1:20, and tertiary amine:halogenide ratios from 0.5 to 10.

- The reaction proceeds smoothly under mild conditions, avoiding hazardous hydride reagents or hydrogen gas, which are more complex to handle safely.

This method allows for the selective installation of the difluoromethyl group at the 2-position of the pyridine ring, compatible with other substituents such as iodine and methyl groups.

Alternative Fluorination Techniques

While direct difluoromethylation is preferred, other methods for introducing fluorine-containing groups on pyridines include:

- Chlorine/fluorine exchange reactions on trichloromethylpyridine derivatives.

- Construction of the pyridine ring from trifluoromethyl-containing building blocks.

- Direct trifluoromethylation using trifluoromethyl copper or other reactive trifluoromethyl species with halopyridines.

Though these methods are more common for trifluoromethyl derivatives, principles and reagents can be adapted for difluoromethylation with appropriate modifications.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes/Advantages |

|---|---|---|

| Synthesis of 2-chloro-4-iodo-5-methylpyridine | Hydrogen peroxide/acetic acid oxidation; nitration with H2SO4/HNO3; reduction with Fe/AcOH; diazotization and iodination | Industrially scalable, regioselective iodination, uses inexpensive reagents |

| Difluoromethyl group introduction | Reaction of halogenated pyridine with 2,2-difluoroethylamine and tertiary amine base (e.g., diisopropylethylamine) | Mild conditions, cost-effective, recyclable amine |

| Alternative fluorination methods | Chlorine/fluorine exchange; trifluoromethyl copper reagents | More complex, less direct for difluoromethylation |

Research Findings and Considerations

- The use of tertiary nitrogen bases in difluoromethylation reactions improves reaction uniformity and allows for recovery of excess reagents, enhancing sustainability and cost efficiency.

- The iodination step via diazotization of the amino intermediate is highly selective and avoids competing side reactions, critical for obtaining the 5-iodo substituent with high purity.

- Avoidance of hazardous hydride reagents and hydrogen gas in the difluoromethylation step reduces safety risks and operational complexity.

- The synthetic routes are adaptable for scale-up, important for industrial applications in agrochemical and pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-iodo-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts for cross-coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-(Difluoromethyl)-5-iodo-4-methylpyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-iodo-4-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors through hydrogen bonding and other interactions . This can lead to changes in the biological activity of the compound, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Key Observations :

- Halogen Influence : The iodine atom at the 5-position is conserved across analogs, likely contributing to steric bulk and halogen bonding in target interactions.

- Fluorination Effects : The difluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to chloro (logP ~2.1) and fluoro (logP ~1.8) analogs, improving membrane permeability .

- Thermal Stability : Melting points for similar pyridine derivatives range from 268–287°C, though data for the target compound are unavailable .

Biological Activity

Overview

2-(Difluoromethyl)-5-iodo-4-methylpyridine is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features, including both difluoromethyl and iodine substituents. These modifications enhance the compound's lipophilicity, bioavailability, and metabolic stability, making it a valuable candidate for various biological applications .

The presence of the difluoromethyl group allows for increased interactions with biological targets, while the iodine atom can participate in nucleophilic substitution reactions. This compound can undergo various chemical transformations, including:

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

- Oxidation and Reduction: It can be oxidized or reduced to yield different derivatives.

- Cross-Coupling Reactions: It can participate in reactions such as Suzuki or Heck coupling to form more complex structures .

The biological activity of 2-(Difluoromethyl)-5-iodo-4-methylpyridine is attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's ability to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis .

Biological Activity

Recent studies have highlighted several aspects of the biological activity of 2-(Difluoromethyl)-5-iodo-4-methylpyridine:

- Anticancer Activity: Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways involved in tumor growth and metastasis .

- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, with activity against a range of bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance .

- Enzyme Inhibition: Studies indicate that 2-(Difluoromethyl)-5-iodo-4-methylpyridine may act as an inhibitor for specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications .

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of fluorinated pyridines, 2-(Difluoromethyl)-5-iodo-4-methylpyridine was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating promising antimicrobial activity that warrants further exploration .

Comparison with Similar Compounds

To contextualize the biological activity of 2-(Difluoromethyl)-5-iodo-4-methylpyridine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)-5-iodo-4-methylpyridine | Trifluoromethyl instead of difluoromethyl | Moderate anticancer activity |

| 3-Iodo-4-methylpyridine | No fluorinated groups | Lower bioactivity |

| 5-Bromo-4-methylpyridine | Bromine instead of iodine | Limited antimicrobial properties |

This table illustrates that while similar compounds exhibit some level of biological activity, the unique combination of difluoromethyl and iodine groups in 2-(Difluoromethyl)-5-iodo-4-methylpyridine enhances its potential for diverse applications.

Q & A

Q. What are the key considerations for synthesizing 2-(Difluoromethyl)-5-iodo-4-methylpyridine in high purity?

Answer: Synthesis requires careful optimization of reaction parameters:

- Temperature control : Excessive heat can lead to dehalogenation of the iodo group or decomposition. Reactions are typically conducted between 60–100°C in inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while halogenated solvents (e.g., DCM) minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC and HPLC (>95% purity threshold) .

Q. Which spectroscopic methods are most effective for characterizing 2-(Difluoromethyl)-5-iodo-4-methylpyridine?

Answer:

- ¹⁹F NMR : Confirms the presence and chemical environment of the difluoromethyl group (δ −90 to −110 ppm, split due to coupling with adjacent protons) .

- ¹H/¹³C NMR : Identifies methyl (δ ~2.5 ppm) and pyridine ring protons (δ 7–9 ppm). Iodo substituents deshield neighboring carbons .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~310–315 Da) and isotopic patterns from iodine .

- X-ray crystallography : Resolves steric effects of substituents and confirms regiochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize dehalogenation of the iodo substituent during derivatization?

Answer:

- Catalyst choice : Use Pd(0) or Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura), which selectively target the iodo group without cleavage .

- Low-temperature protocols : Maintain reactions below 50°C to prevent C-I bond cleavage .

- Protecting groups : Temporarily mask the difluoromethyl group with silyl ethers during iodination steps to avoid side reactions .

Q. What strategies address contradictory biological activity data between in vitro and in vivo studies?

Answer:

- Solubility assessment : Poor aqueous solubility may reduce bioavailability. Use DLS to measure particle size in PBS and optimize formulations (e.g., cyclodextrin complexes) .

- Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolites. Fluorine substituents enhance stability, but iodine may undergo dehalogenation .

- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) to align with in vitro IC₅₀ values .

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : The -CF₂H group decreases electron density on the pyridine ring, directing electrophilic substitution to the 3-position (para to iodine) .

- Steric hindrance : The bulky difluoromethyl group reduces nucleophilic attack at the 4-methyl position, favoring regioselective modifications .

- Hydrogen-bonding potential : The -CF₂H group participates in weak hydrogen bonds, affecting crystal packing and ligand-protein interactions .

Q. What computational methods predict the compound’s interaction with biological targets like kinase inhibitors?

Answer:

- Molecular docking (AutoDock/Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, JAK2) using the iodine atom as a halogen-bond donor .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .

- QSAR modeling : Correlate substituent electronegativity (iodo vs. fluoro) with inhibitory activity using Hammett σ constants .

Q. How to design pyridine analogs of this compound for improved pharmacokinetics?

Answer:

- Bioisosteric replacement : Substitute iodine with trifluoromethyl (-CF₃) to enhance metabolic stability while retaining steric bulk .

- Ring functionalization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 6-position to improve solubility without disrupting target binding .

- Pro-drug approaches : Mask the difluoromethyl group as an ester to enhance membrane permeability, with enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.